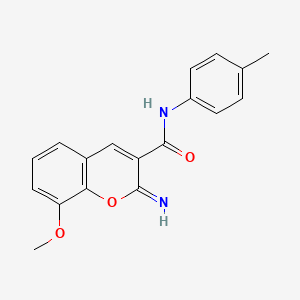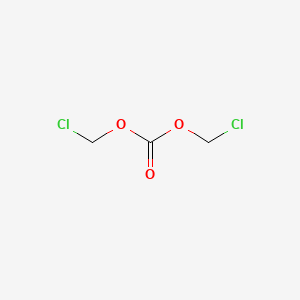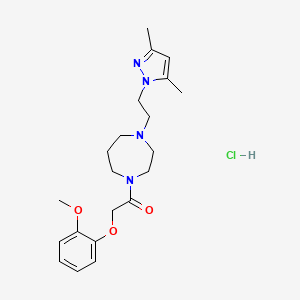![molecular formula C16H10ClN3O3S B2646307 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 361995-13-3](/img/structure/B2646307.png)
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazoles, which include a thiazole ring in their structure, are known to have diverse biological activities . They have been studied for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of thiazole derivatives has been widely studied. For instance, a series of Schiff and Mannich bases obtained from isatin derivatives and N-[4-(4′chloropheyl) thiazol-2-yl] thiosemicarbazide were synthesized by Pandeya et al .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as NMR and IR .Chemical Reactions Analysis
The chemical reactions involving thiazole derivatives are complex and can vary depending on the specific compound and conditions. For example, the oxidative removal of the N-ethoxymethyl group of a certain thiazole derivative by mixed function oxidases forms another compound .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be determined through various methods. For example, the vapor pressure, melting point, octanol/water partition coefficient, and solubility can be measured .Aplicaciones Científicas De Investigación
Crystal Engineering and Physicochemical Properties
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide and its derivatives are often investigated in crystal engineering and studies of physicochemical properties. For instance, pharmaceutical cocrystals involving certain drugs and coformers were prepared and characterized, revealing that all cocrystals dissolve faster and their equilibrium solubility is higher than the parent drug. Such studies often explore the molecular interactions, such as carboxylic acid–carboxamide supramolecular heterosynthon and amide–amide homosynthon, contributing to the understanding of molecular conformation and stability in crystal structures (Aitipamula et al., 2012).
Hypoxia-Selective Antitumor Agents
Some derivatives of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide have been synthesized and evaluated as hypoxia-selective cytotoxins (HSC). These compounds are designed to target hypoxic tumor cells and are evaluated for their cytotoxicity under aerobic and hypoxic conditions, providing insights into the potential therapeutic applications in targeting hypoxic tumors (Palmer et al., 1996).
Interaction with Cellular Components and Induction of Apoptosis
Research on thiazolides, a class of compounds related to N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide, has shown that they can interact with cellular components such as the detoxification enzyme glutathione S-transferase of class Pi 1 (GSTP1). These interactions are significant in inducing cell death in colon carcinoma cell lines, indicating the potential of these compounds in cancer therapy (Brockmann et al., 2014).
Halogen Bonding in Crystal Structures
In the realm of crystal engineering, studies have focused on the interactions involving halogen atoms present in molecules like N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide. These interactions, particularly halogen bonds, play a crucial role in the stability and formation of crystal structures, offering insights into the design and synthesis of novel materials (Saha et al., 2005).
Development of Anticonvulsants
Derivatives of N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide have also been explored for their potential as anticonvulsants. Research in this area focuses on synthesizing new derivatives, evaluating their efficacy compared to existing drugs, and understanding their mechanism of action (Sych et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O3S/c17-12-6-4-10(5-7-12)14-9-24-16(18-14)19-15(21)11-2-1-3-13(8-11)20(22)23/h1-9H,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYYISATUCLXLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2646224.png)
![7-Cyclopropyl-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2646227.png)
![2-chloro-N'-methyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]acetohydrazide](/img/structure/B2646228.png)




![3,4-dimethyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2646238.png)


![3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(6-methylpyridin-2-yl)propanamide](/img/structure/B2646242.png)


![N-[(2S)-1-(1,2,5-dithiazepan-5-yl)-3-methyl-1-oxobutan-2-yl]-2-fluorobenzene-1-sulfonamide](/img/structure/B2646248.png)